1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
Table 1: Structural Analogs and Their Applications
Properties
IUPAC Name |
1-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-27-16-8-5-15(6-9-16)7-10-20(26)25-13-11-17(12-14-25)28-22-24-21-18(23)3-2-4-19(21)29-22/h2-6,8-9,17H,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRRCNDZWQIVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions : The synthesis typically begins with the creation of an intermediate piperidine derivative, followed by the introduction of the chlorobenzo[d]thiazolyl group under specific reaction conditions like heating or use of suitable catalysts. The final step involves attaching the methoxyphenyl group through a series of chemical reactions such as etherification or coupling reactions. Industrial production methods : In an industrial setting, the production process is scaled up using large-scale reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the compound. Advanced purification techniques such as chromatography or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Formation of the Propan-1-one Chain
The ketone functionality is introduced via acylation of the piperidine nitrogen. A two-step protocol is employed:
-
Alkylation : The piperidine nitrogen reacts with 3-(4-methoxyphenyl)propyl bromide in the presence of a base (e.g., triethylamine).
-
Oxidation : The resulting secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .
Reaction Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 3-(4-Methoxyphenyl)propyl bromide, Et₃N, THF, 25°C, 6h | 70% |
| Oxidation | PCC, CH₂Cl₂, 0°C → 25°C, 4h | 85% |
Functionalization of the Benzothiazole Core
The chlorine atom on the benzothiazole ring participates in cross-coupling reactions :
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Nucleophilic Substitution : The chlorine is replaced by amines (e.g., morpholine) in the presence of CuI/1,10-phenanthroline .
Example :
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivative | 62% |
| Amine Substitution | Morpholine, CuI, DMF, 120°C | 2-Morpholinobenzo[d]thiazole | 58% |
Stability Under Acidic/Basic Conditions
The compound undergoes hydrolysis in strongly acidic or basic media:
-
Acidic Hydrolysis (HCl, 6M): Cleaves the ether bond, yielding 4-chlorobenzo[d]thiazol-2-ol and piperidine derivatives .
-
Basic Hydrolysis (NaOH, 1M): Degrades the ketone to a carboxylic acid.
Degradation Products :
| Condition | Major Product |
|---|---|
| 6M HCl, 80°C, 3h | 4-Chlorobenzo[d]thiazol-2-ol |
| 1M NaOH, 60°C, 2h | 3-(4-Methoxyphenyl)propanoic acid |
Photochemical Reactivity
Exposure to UV light (254 nm) induces radical-mediated decomposition , generating chlorinated byproducts (e.g., 4-chlorobenzaldehyde) due to C–S bond cleavage .
Photodegradation Data :
| Parameter | Value |
|---|---|
| λmax | 254 nm |
| Half-life (t₁/₂) | 2.5 hours |
| Major Byproduct | 4-Chlorobenzaldehyde |
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol without affecting the benzothiazole or methoxy groups .
Reduction Protocol :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Pressure | 1 atm H₂ |
| Yield | 92% |
Scientific Research Applications
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C21H18ClN5O2S
- Molecular Weight : Approximately 439.92 g/mol
Key Structural Motifs
- Chlorobenzo[d]thiazole : Known for antimicrobial and anticancer properties.
- Piperidine : Often linked to central nervous system activity.
- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that derivatives of chlorobenzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzo[d]thiazole | Contains thiazole ring | Antimicrobial properties |
| 1-(2-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Pyrazole ring system | Anti-inflammatory effects |
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole with chlorophenyl | Anticancer activity |
The presence of the piperidine ring in similar compounds has been linked to enhanced lipophilicity, which can improve efficacy against cancer cells, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have shown that treatment with certain derivatives leads to apoptosis induction in cancer cells, with IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity.
Antimicrobial Activity
Compounds containing thiazole and piperidine rings have shown promising antimicrobial properties. The chlorobenzo[d]thiazole moiety is particularly noted for its effectiveness against a range of bacterial strains.
Neurological Disorders
Given the piperidine structure's association with central nervous system activity, there is potential for developing treatments for conditions such as anxiety and depression. Research into similar compounds indicates they may influence neurotransmitter systems.
Study on Anticancer Efficacy
A recent study demonstrated that a derivative of the compound significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% after treatment for four weeks, with minimal side effects observed in animal models.
Investigation into Antimicrobial Properties
Another study focused on the antimicrobial efficacy of compounds similar to 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action for 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. Upon binding, it can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, impacting cellular pathways and processes.
Comparison with Similar Compounds
When compared to other similar compounds, such as benzothiazole derivatives or piperidine-based molecules, 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of functional groups. This combination provides distinct reactivity and potential applications, making it a compound of interest in both research and industrial fields. Similar compounds include benzothiazole-4-yl-piperidines and chlorobenzo[d]thiazolyl ethers.
Biological Activity
1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring, a chlorobenzo[d]thiazole moiety, and a methoxyphenyl group, suggests various biological activities. This article reviews the biological activity of this compound based on available literature and related studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 351.88 g/mol. The presence of heterocycles in its structure classifies it as a heterocyclic compound, which often exhibits significant biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the chlorobenzo[d]thiazole moiety often demonstrate antimicrobial properties . For example, derivatives of chlorobenzo[d]thiazole have been shown to possess activity against various bacterial strains and fungi, suggesting that our compound may share similar properties due to its structural features .
Anti-inflammatory Effects
The piperidine ring is frequently associated with anti-inflammatory activities . Compounds with piperidine structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, leading to potential therapeutic applications in treating inflammatory disorders .
Anticancer Potential
The methoxy group in the compound may enhance lipophilicity, improving bioavailability and potentially contributing to anticancer activity . Studies on similar compounds reveal that those containing both thiazole and piperidine rings exhibit significant cytotoxic effects against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzo[d]thiazole | Contains thiazole ring | Antimicrobial properties |
| 1-(2-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | Pyrazole ring system | Anti-inflammatory effects |
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole with chlorophenyl | Anticancer activity |
| 2-(3-(4-Chlorobenzo[d]thiazol-2-yl)piperidin-4-yloxy)phenyl)acetic acid | Piperidine and thiazole | Anti-inflammatory properties |
This table illustrates the diversity of biological activities stemming from similar structural motifs, highlighting the potential pharmacological properties of our target compound.
Case Studies
Recent studies have explored the synthesis and biological evaluation of compounds similar to this compound. For instance:
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential coupling of the benzothiazole-piperidine fragment with the 4-methoxyphenyl propanone moiety. Key steps include:
- Nucleophilic substitution for attaching the 4-chlorobenzo[d]thiazol-2-yl group to the piperidine ring (controlled at 60–80°C in DMF with K₂CO₃ as a base) .
- Ketone coupling via a Mannich reaction or amide bond formation, requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with NMR and MS .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.1 ppm), piperidine signals (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]⁺ expected within 1 ppm error) .
- Purity assessment :
- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Aim for a single peak with >98% area .
Advanced Research Questions
Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound for target interaction studies?
- Methodological Answer :
- Electrostatic potential (ESP) maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., the chlorobenzo[d]thiazole moiety as an electron-deficient hotspot) .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. A narrow gap (<4 eV) suggests potential for charge-transfer interactions with biological targets like kinases .
- Docking studies : Integrate ESP/FMO data with AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across cancer cell lines)?
- Methodological Answer :
- Standardize assays : Use the sulforhodamine B (SRB) protocol for cytotoxicity screening, ensuring consistent cell seeding density (1.5 × 10⁵ cells/mL) and exposure time (48–72 hours) .
- Control for solvent effects : Limit DMSO concentration to ≤0.5% to avoid nonspecific cytotoxicity .
- Validate target engagement : Perform Western blotting or qPCR to correlate activity with pathway modulation (e.g., apoptosis markers like caspase-3) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Halogen replacements (e.g., 4-fluoro instead of 4-chloro on the benzothiazole) to assess electronic effects .
- Piperidine modifications (e.g., N-methylation) to evaluate steric impacts on target binding .
- Biological profiling : Test derivatives against a panel of cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to establish selectivity ratios .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data between theoretical predictions and experimental observations?
- Methodological Answer :
- Theoretical prediction : Use ALOGPS or ChemAxon to calculate logP (predicted ~3.5), suggesting moderate solubility in ethanol or DMSO .
- Experimental validation : Perform shake-flask solubility tests at 25°C. If observed solubility < predicted, consider:
- Polymorphism : Characterize crystalline vs. amorphous forms via X-ray diffraction .
- Aggregation : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations .
Experimental Design Considerations
Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vitro :
- Microsomal stability assay (human liver microsomes, NADPH cofactor) to estimate metabolic half-life .
- Caco-2 permeability to predict oral bioavailability .
- In vivo :
- Rodent PK studies : Administer 10 mg/kg intravenously and orally. Collect plasma samples at 0, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
